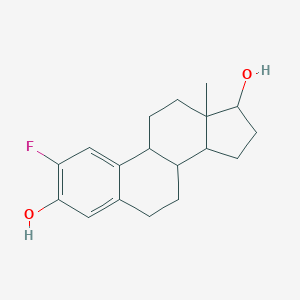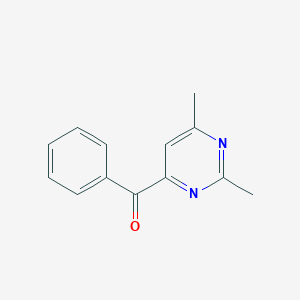
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a phenyl group attached to the 2,6-dimethyl-4-pyrimidinyl moiety, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be achieved through several methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, it can interfere with nucleic acid synthesis, affecting the replication of viruses and bacteria .
類似化合物との比較
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be compared with other pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
4,6-Dimethyl-2-pyrimidinamine: Contains an amino group instead of a ketone, leading to distinct reactivity and applications.
Phenylpyrimidine: Lacks the dimethyl groups, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its diverse applications and reactivity.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


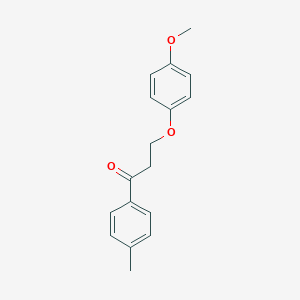
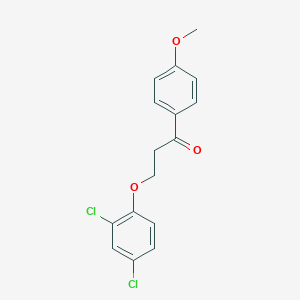
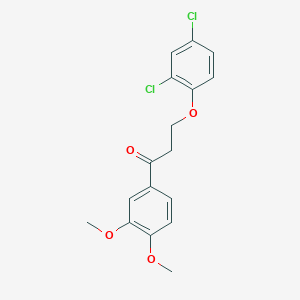
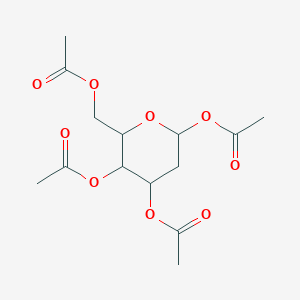
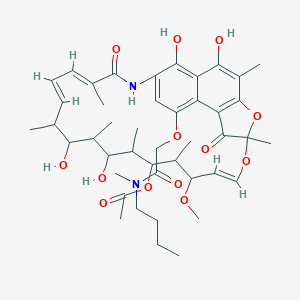
![2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)
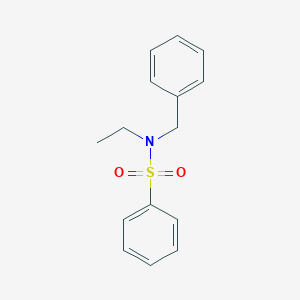
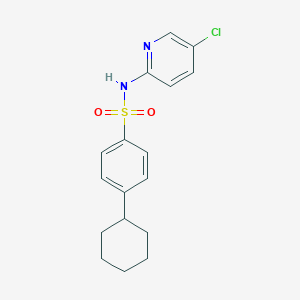
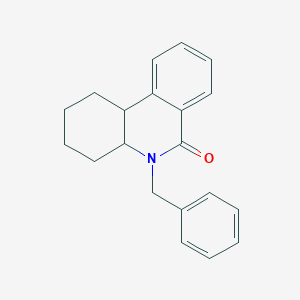
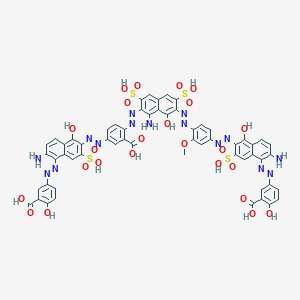
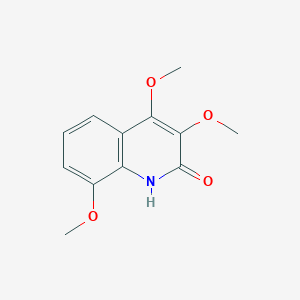
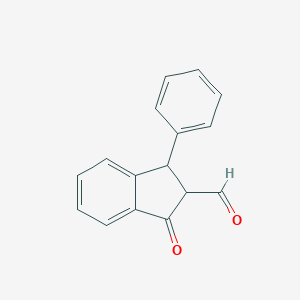
![tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)
